molecular formula C16H16N2O2S B246246 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B246246
M. Wt: 300.4 g/mol
InChI Key: XFDJPSWQHAHQAK-UHFFFAOYSA-N
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Description

2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound with potential applications in scientific research. It is a member of the cyclopenta[b]thiophene family of compounds, which have been studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may be one of the reasons why it has shown potential as an anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are not well characterized. However, studies have shown that it can inhibit the growth of cancer cells and may have potential as an anticancer agent. It has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is that it is relatively easy to synthesize. This makes it a cost-effective tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is in the development of novel anticancer agents. Further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development. Another area of research is in the development of anti-inflammatory agents. Studies are needed to determine the potential of this compound as an anti-inflammatory agent and to identify potential targets for drug development. Additionally, further studies are needed to assess the potential toxic effects of this compound and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired product.

Scientific Research Applications

2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in scientific research as a tool for studying various biological processes. One area of research where this compound has been studied is in the field of cancer research. It has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have potential as an anticancer agent.

properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-9-4-2-5-10(8-9)15(20)18-16-13(14(17)19)11-6-3-7-12(11)21-16/h2,4-5,8H,3,6-7H2,1H3,(H2,17,19)(H,18,20)

InChI Key

XFDJPSWQHAHQAK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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